6-Methoxy-2-(4-methylphenyl)chromen-4-one
Description
6-Methoxy-2-(4-methylphenyl)chromen-4-one is a chromone derivative characterized by a benzopyran-4-one core substituted with a methoxy group at position 6 and a 4-methylphenyl group at position 2. Chromones are heterocyclic compounds with a benzo-γ-pyrone structure, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
6-methoxy-2-(4-methylphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)17-10-15(18)14-9-13(19-2)7-8-16(14)20-17/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKVIDUMMWJJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-methylphenyl)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 6-methoxy-4-chromenone with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-methylphenyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenone structure can be reduced to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 6-hydroxy-2-(4-methylphenyl)chromen-4-one.
Reduction: Formation of 6-methoxy-2-(4-methylphenyl)chromanol.
Substitution: Formation of 6-methoxy-2-(4-nitrophenyl)chromen-4-one or 6-methoxy-2-(4-bromophenyl)chromen-4-one.
Scientific Research Applications
6-Methoxy-2-(4-methylphenyl)chromen-4-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-methylphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromone derivatives exhibit structural diversity, with variations in substituents significantly altering their physicochemical and biological profiles. Below is a comparative analysis of 6-Methoxy-2-(4-methylphenyl)chromen-4-one and related analogs:
Table 1: Structural and Functional Comparison of Chromone Derivatives
Key Findings
Substituent Effects on Bioactivity: Methoxy Groups: The 6-methoxy group in this compound and analogs (e.g., 6-Methoxy-2-phenethylchromone) enhances lipophilicity, which correlates with improved cellular uptake and antimicrobial/anticancer activity . Hydroxyl Groups: Compounds like 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-chromen-4-one exhibit antioxidant properties due to phenolic -OH groups, but reduced lipophilicity may limit bioavailability .
Structural Diversity and Applications: Anticancer Potential: Derivatives like Ar-turmerone (pyran-2-one core) and biotransformed isoflavones (e.g., 6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one) inhibit aromatase (CYP19A1), a target in breast cancer therapy . Antimicrobial Activity: The 3-hydroxy-4-fluorophenyl analog demonstrates synthesis feasibility in ionic liquid/DMF systems, suggesting utility in drug development .
Synthetic Accessibility: Propargyl bromide and K₂CO₃ in DMF are effective for introducing propargyl groups to chromones , while microbial biotransformation (e.g., Actinobacteria) offers eco-friendly routes to modified derivatives .
Biological Activity
6-Methoxy-2-(4-methylphenyl)chromen-4-one, a derivative of chromen-4-one, has garnered attention for its diverse biological activities. This compound is part of the benzopyrone family, which is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by various studies and research findings.
Chemical Structure
The molecular structure of this compound is characterized by a chromene backbone with a methoxy group and a para-methylphenyl substituent, contributing to its unique chemical properties.
Anticancer Properties
Research indicates that chromone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related chromen-4-one compounds demonstrate moderate cytotoxicity against human leukemia (HL-60), T-cell leukemia (MOLT-4), and breast cancer (MCF-7) cell lines. The IC50 values for some derivatives suggest promising anticancer potential:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MOLT-4 | 24.4 ± 2.6 |
| Related derivative | HL-60 | 42.0 ± 2.7 |
| Related derivative | MCF-7 | 68.4 ± 3.9 |
These findings underscore the potential of this compound as a lead structure in the development of novel anticancer agents .
Antimicrobial Activity
Chromone derivatives have also been studied for their antimicrobial properties. The presence of the methoxy and methyl groups in the structure may enhance the interaction with microbial targets, leading to inhibition of growth in various pathogenic bacteria and fungi. Specific studies have highlighted that these compounds can disrupt microbial membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers. Compounds in this class have shown the ability to reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites on proteins, altering their function.
- Apoptosis Induction : Some studies suggest that chromone derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various chromone derivatives on MOLT-4 cells, revealing that modifications to the chromene structure significantly influenced potency.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing that derivatives with specific substitutions had enhanced antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
